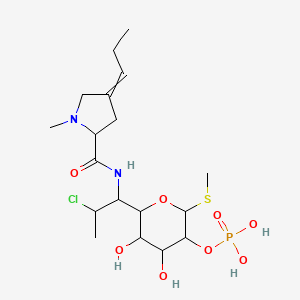

Dehydro Clindamycin Phosphate

Vue d'ensemble

Description

Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .

Synthesis Analysis

Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .

Molecular Structure Analysis

The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .

Applications De Recherche Scientifique

1. Acne Treatment

Dehydro Clindamycin Phosphate, as clindamycin phosphate, is extensively utilized in treating acne vulgaris. A study demonstrated that a foam formulation of clindamycin phosphate was as effective as clindamycin gel in treating mild to moderate acne vulgaris. The foam formulation was superior based on reductions in total, inflammatory, and noninflammatory acne lesion counts (Shalita et al., 2005).

2. Structural Analysis

Dehydro Clindamycin Phosphate's chemical structure has been elucidated using NMR spectroscopy. This study provided insights into the compound's 1H, 13C, and 31P chemical shifts, aiding in understanding its molecular composition and potential applications in pharmaceuticals (Zhao Yu-fen, 2008).

3. Prodrug Characteristics

As a prodrug, dehydro Clindamycin Phosphate (clindamycin 2-phosphate) is rapidly converted in vivo to clindamycin. This conversion is crucial for the drug's antibacterial activity, particularly against gram-positive infections and certain resistant bacterial strains (Morozowich & Karnes, 2007).

4. Crystallization Process

The crystallization process of clindamycin phosphate is critical in pharmaceutical manufacturing. Research has explored the effects of solvent composition, cooling method, and rate on the quality of clindamycin phosphate, impacting its purity and crystalline quality (Zhan Mei-jing, 2008).

5. Enhanced Transdermal Delivery

Studies have investigated the use of transfersomal nanoparticles for enhanced transdermal delivery of clindamycin phosphate. These nanoparticles show potential for improved absorption and drug delivery, which could be significant in topical treatments (Abdellatif & Tawfeek, 2016).

6. Antibacterial Susceptibility Enhancement

Research indicates that using platelet-rich fibrin as a drug carrier with clindamycin phosphate can enhance its antibacterial properties against certain bacteria. This novel method could improve drug delivery and efficacy, reducing the risk of postoperative infections (Egle et al., 2022).

7. Bioadhesive Drug Delivery System

The development of bioadhesive film formulations of clindamycin phosphate for vaginal delivery has been researched to treat bacterial vaginosis more effectively. These films demonstrated promising results in terms of drug retention and non-cytotoxicity (Dobaria & Mashru, 2010).

Mécanisme D'action

Target of Action

Dehydro Clindamycin Phosphate, also known as Clindamycin, is primarily targeted against anaerobic bacteria , streptococci , staphylococci , and pneumococci . It has a relatively narrow spectrum of activity that includes these bacteria, and interestingly, it also appears to carry some activity against protozoans .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure, which closely resembles the 3 .

Biochemical Pathways

It is known that the drug works by disrupting protein synthesis in bacteria, which is a crucial process for their growth and reproduction .

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest . .

Result of Action

The primary result of Dehydro Clindamycin Phosphate’s action is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria . This makes it an effective treatment for various bacterial infections.

Action Environment

The action of Dehydro Clindamycin Phosphate can be influenced by environmental factors such as temperature and humidity. For instance, one study found that at a relative humidity above 43%, a certain solvate of Clindamycin Phosphate transformed to a hydrate at 25 °C . This suggests that the drug’s action, efficacy, and stability can be affected by the conditions in which it is stored and administered.

Safety and Hazards

When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXPPPXMXEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Clindamycin Phosphate | |

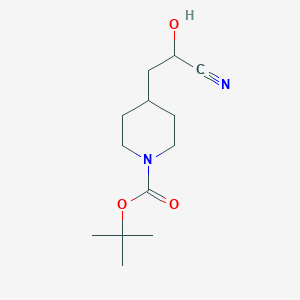

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?

A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []

Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?

A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)

![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)